

Application Notes and Protocols for Oral MK-0773 in Human Clinical Trials

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Compound of Interest

Compound Name: MK-0773

Cat. No.: B1677233

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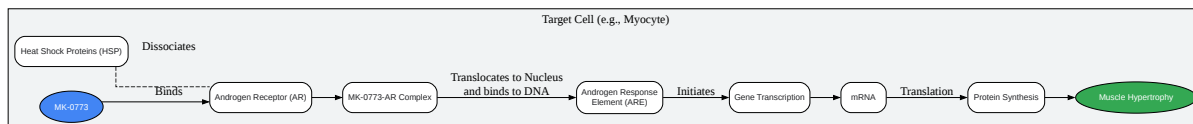
For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0773 is a non-steroidal, orally administered Selective Androgen Receptor Modulator (SARM) that has been investigated for its potential therapeutic benefits in conditions associated with muscle wasting, such as sarcopenia. As a SARM, **MK-0773** is designed to selectively bind to androgen receptors in tissues like muscle and bone, promoting anabolic effects while minimizing the androgenic side effects commonly associated with traditional anabolic steroids. These application notes provide a comprehensive overview of the available human clinical trial data on the oral administration of **MK-0773**, detailed experimental protocols for key assessments, and a summary of its mechanism of action.

Mechanism of Action

MK-0773 selectively binds to the androgen receptor (AR) with high affinity. This binding event initiates a cascade of intracellular signaling pathways that lead to the modulation of gene expression. In muscle cells, this results in an increase in protein synthesis and a decrease in protein degradation, ultimately leading to muscle hypertrophy. The tissue selectivity of **MK-0773** is attributed to its unique interaction with the AR, which results in a receptor conformation that preferentially recruits co-activator proteins in anabolic tissues while having a lesser effect in androgenic tissues like the prostate and skin.



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Caption: Simplified signaling pathway of **MK-0773** in a target muscle cell.

Clinical Trial Data

The primary human clinical trial data for **MK-0773** comes from a Phase IIA, randomized, double-blind, placebo-controlled study (NCT00529659) conducted in women aged 65 and older with sarcopenia.^{[1][2]}

Study Design and Demographics

A total of 170 women were randomized to receive either 50 mg of **MK-0773** twice daily (b.i.d.) or a placebo for 6 months.^{[1][2]} All participants also received vitamin D and protein supplementation.^{[1][2]}

Table 1: Overview of Phase IIA Clinical Trial (NCT00529659)

Parameter	Description
Study Phase	IIA
ClinicalTrials.gov ID	NCT00529659
Study Design	Randomized, Double-Blind, Placebo-Controlled, Parallel-Arm, Multicenter
Participant Population	170 women aged ≥65 years with sarcopenia and moderate physical dysfunction
Treatment Group	MK-0773 50 mg b.i.d.
Control Group	Placebo b.i.d.
Duration	6 months
Concomitant Supplementation	All participants received Vitamin D and protein supplementation

Efficacy Results

The primary endpoints of the study were changes in lean body mass (LBM) and muscle strength.

Table 2: Summary of Efficacy Outcomes

Efficacy Endpoint	MK-0773 Group	Placebo Group	p-value
Change in Lean Body Mass (LBM) from Baseline at 6 Months	Statistically significant increase[1]	-	<0.001[1]
Mean Difference in LBM Change vs. Placebo	1.26 kg increase[2]	0.29 kg increase[2]	<0.001[2]
Change in Muscle Strength from Baseline at 6 Months	Statistically significant increase from baseline[1]	Statistically significant increase from baseline[1]	0.269 (for the difference between groups)[1]
Change in Physical Performance Measures from Baseline at 6 Months	Significant improvement from baseline[1]	Significant improvement from baseline[1]	Not statistically significant (for the difference between groups)[1]

While **MK-0773** demonstrated a statistically significant increase in LBM compared to placebo, this did not translate into a significant improvement in muscle strength or physical function.[1] The improvement observed in the placebo group was partly attributed to the protein and vitamin D supplementation.[1]

Safety and Tolerability

MK-0773 was generally well-tolerated.[1] The most notable adverse event was an elevation in liver transaminases, which was observed in a greater number of participants in the **MK-0773** group compared to the placebo group.[1] These elevations resolved after the discontinuation of the study drug.[1] There was no evidence of androgenization in the female participants.[1]

Table 3: Summary of Key Safety Findings

Adverse Event	MK-0773 Group	Placebo Group	Notes
Elevated Transaminases	Higher incidence	Lower incidence	Resolved upon discontinuation of treatment[1]
Androgenization	No evidence reported	No evidence reported	-

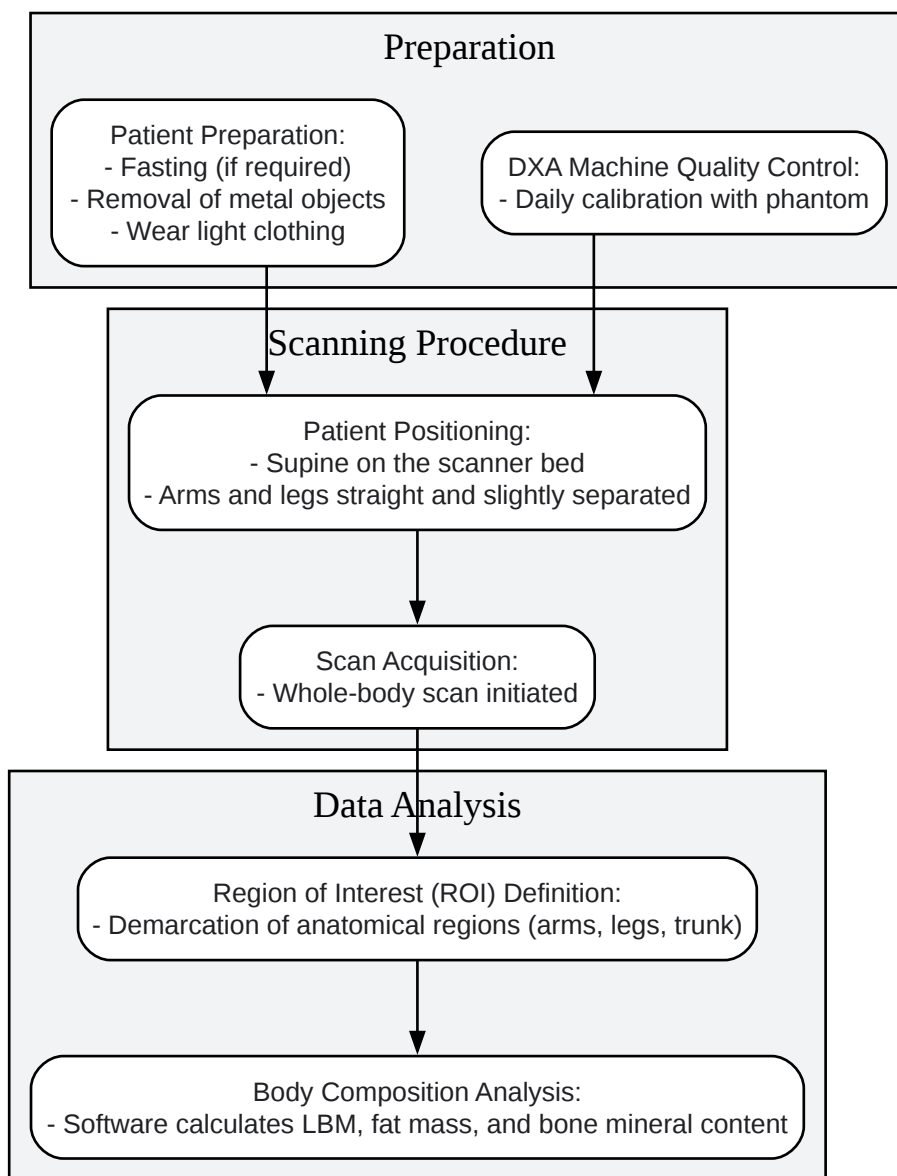
Pharmacokinetic Data

Detailed pharmacokinetic parameters (e.g., C_{max}, T_{max}, AUC, half-life) from Phase I clinical trials of **MK-0773** in humans are not extensively available in the public domain. Preclinical data suggests that **MK-0773** has favorable absorption, distribution, metabolism, and excretion properties.

Experimental Protocols

The following are detailed protocols for the key experimental procedures used in the clinical evaluation of **MK-0773**.

Measurement of Lean Body Mass: Dual-Energy X-ray Absorptiometry (DXA)



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Caption: Workflow for Lean Body Mass measurement using DXA.

1. Objective: To accurately and precisely measure total and regional lean body mass.
2. Equipment:
 - Dual-Energy X-ray Absorptiometry (DXA) scanner (e.g., Hologic, GE Lunar)
 - Standardized calibration phantom

3. Procedure:

- Patient Preparation:
 - Patients should be instructed to fast for a specified period (e.g., 4-6 hours) before the scan to ensure an empty bladder and stable hydration status.
 - Patients must remove all metal objects, including jewelry, belts, and clothing with zippers or metal buttons.
 - Patients should wear light, loose-fitting clothing or a hospital gown.
- Quality Control:
 - Perform a daily quality control scan using a manufacturer-provided phantom to ensure the scanner is calibrated and functioning correctly.
- Patient Positioning:
 - The patient is positioned supine in the center of the scanning table.
 - The head is aligned with the central axis of the table.
 - Arms are placed at the sides, slightly abducted, with palms facing the body.
 - Legs are extended and slightly separated.
- Scan Acquisition:
 - Enter patient demographic information into the scanner's software.
 - Select the whole-body scan protocol.
 - The scanner arm will move over the patient's body, emitting two different energy X-ray beams.
- Data Analysis:
 - After the scan is complete, the software will generate an image of the body.

- Define the regions of interest (ROIs), which typically include the arms, legs, trunk, and head.
- The software calculates the lean body mass, fat mass, and bone mineral content for each ROI and the total body based on the differential attenuation of the two X-ray beams.

Measurement of Muscle Strength: Handgrip Strength Dynamometry

Caption: Workflow for Muscle Strength measurement using Handgrip Dynamometry.

1. Objective: To measure the maximum isometric strength of the hand and forearm muscles.
2. Equipment:
 - Calibrated handgrip dynamometer (e.g., Jamar)
3. Procedure:
 - Patient Positioning:
 - The patient should be seated in a chair with their feet flat on the floor and their back straight.
 - The shoulder of the tested arm should be adducted and neutrally rotated.
 - The elbow should be flexed at a 90-degree angle, with the forearm in a neutral position.
 - The wrist should be in a slightly extended position (0-30 degrees).
 - Dynamometer Adjustment:
 - Adjust the grip of the dynamometer so that the second phalanx of the patient's fingers fits comfortably around the handle.
 - Instructions:
 - Instruct the patient to squeeze the dynamometer with maximum effort for 3-5 seconds.

- Emphasize that they should not hold their breath during the exertion.
- Measurement:
 - Perform three trials on each hand, with a rest period of at least 60 seconds between each trial to prevent fatigue.
 - Alternate between hands.
- Data Recording:
 - Record the maximum value achieved in kilograms or pounds for each hand. The mean of the three trials can also be used for analysis.

Quantification of MK-0773 in Human Plasma: LC-MS/MS Method (Representative Protocol)

1. Objective: To accurately quantify the concentration of **MK-0773** in human plasma samples.

2. Equipment and Reagents:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
- Analytical column (e.g., C18)
- Human plasma (K2EDTA)
- **MK-0773** reference standard
- Stable isotope-labeled internal standard (SIL-IS) for **MK-0773**
- Acetonitrile, methanol, formic acid (LC-MS grade)
- Water (ultrapure)

3. Procedure:

- Sample Preparation (Protein Precipitation):

- To a 100 μ L aliquot of human plasma, add 20 μ L of the SIL-IS working solution.
- Add 300 μ L of acetonitrile to precipitate the plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 μ L of the mobile phase.
- LC-MS/MS Analysis:
 - Liquid Chromatography:
 - Inject a small volume (e.g., 5-10 μ L) of the reconstituted sample onto the analytical column.
 - Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
 - Mass Spectrometry:
 - Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
 - Monitor the specific precursor-to-product ion transitions for **MK-0773** and its SIL-IS in Multiple Reaction Monitoring (MRM) mode.
- Quantification:
 - Generate a calibration curve by spiking known concentrations of **MK-0773** into blank plasma and processing as described above.
 - Calculate the concentration of **MK-0773** in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

The oral administration of **MK-0773** in a Phase IIA clinical trial demonstrated a significant anabolic effect on muscle mass in elderly women with sarcopenia. However, this increase in lean body mass did not correspond to an improvement in muscle strength or physical function. The drug was generally well-tolerated, with the primary safety concern being reversible elevations in liver enzymes. Further research would be necessary to fully elucidate the clinical utility of **MK-0773**. The protocols outlined in these application notes provide a standardized approach for the assessment of key endpoints in clinical trials investigating SARMs and other potential therapies for muscle wasting conditions.

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References

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